7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid
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Description
7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClO4 and its molecular weight is 224.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches:
- A novel antitumor agent, 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylylaminopropyl)amide, was synthesized using a convenient and simple method. The key step involved the formation of 1,3-disubstituted cyclic alkenyl ether, a crucial framework of isochromene natural products, facilitated by a dual role Pd(II) catalyst (Mondal et al., 2003).
- The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an essential intermediate for numerous biologically active anticancer drugs, was optimized to achieve a total yield of 63.69% (Zhang et al., 2019).
- The synthesis of 1-oxo-1H-isothiochromenes from 2-benzofuran-1(3H)-one (phthalide) was developed, highlighting the versatility and potential applications of these compounds (Pokhodylo et al., 2010).
Structural Analysis:
- Studies on the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid revealed insights into its molecular structure. The achiral heterotopic 3-diethoxymethyl precursor of this compound was determined using NMR spectroscopy and X-ray crystallography, offering a detailed view of its structural composition (Barili et al., 2001).
Applications in Antibacterial Research:
- A compound synthesized from 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid was found to have significant antibacterial activity. This showcases the potential of these compounds in medical and pharmaceutical applications (Egawa et al., 1984).
Properties
IUPAC Name |
7-chloro-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZURHDSSZVLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.